Cas no 2649084-92-2 (1-Chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene)

1-Chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene structure
2649084-92-2 structure
Product name:1-Chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene
CAS No:2649084-92-2
MF:C10H9ClN2O3
Molecular Weight:240.64306139946
CID:5778468
PubChem ID:165661838

1-Chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 2649084-92-2
    • EN300-1983263
    • 1-chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene
    • 1-Chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene
    • インチ: 1S/C10H9ClN2O3/c1-10(2,12-6-14)9-7(11)4-3-5-8(9)13(15)16/h3-5H,1-2H3
    • InChIKey: BIXYCDZVSXEPBO-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C(C)(C)N=C=O)[N+](=O)[O-]

計算された属性

  • 精确分子量: 240.0301698g/mol
  • 同位素质量: 240.0301698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 321
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.2Ų
  • XLogP3: 3.7

1-Chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1983263-0.1g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene
2649084-92-2
0.1g
$892.0 2023-09-16
Enamine
EN300-1983263-0.25g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene
2649084-92-2
0.25g
$933.0 2023-09-16
Enamine
EN300-1983263-10g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene
2649084-92-2
10g
$4360.0 2023-09-16
Enamine
EN300-1983263-10.0g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene
2649084-92-2
10g
$4360.0 2023-06-02
Enamine
EN300-1983263-1.0g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene
2649084-92-2
1g
$1014.0 2023-06-02
Enamine
EN300-1983263-2.5g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene
2649084-92-2
2.5g
$1988.0 2023-09-16
Enamine
EN300-1983263-5g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene
2649084-92-2
5g
$2940.0 2023-09-16
Enamine
EN300-1983263-0.05g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene
2649084-92-2
0.05g
$851.0 2023-09-16
Enamine
EN300-1983263-1g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene
2649084-92-2
1g
$1014.0 2023-09-16
Enamine
EN300-1983263-0.5g
1-chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene
2649084-92-2
0.5g
$974.0 2023-09-16

1-Chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene 関連文献

1-Chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzeneに関する追加情報

Research Update on 1-Chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene (CAS: 2649084-92-2) in Chemical Biology and Pharmaceutical Applications

The compound 1-Chloro-2-(2-isocyanatopropan-2-yl)-3-nitrobenzene (CAS: 2649084-92-2) has recently emerged as a key intermediate in pharmaceutical synthesis and chemical biology research. This aromatic isocyanate derivative exhibits unique reactivity patterns due to the strategic placement of electron-withdrawing groups (chloro and nitro substituents) adjacent to the isocyanate functionality. Recent studies have highlighted its potential in targeted covalent inhibitor design and as a building block for complex heterocyclic systems.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's utility in developing irreversible kinase inhibitors. The isocyanate group selectively reacts with nucleophilic residues (particularly lysine) in ATP-binding pockets, while the chloro and nitro substituents modulate both reactivity and binding affinity. Molecular modeling studies revealed that the steric bulk of the isopropyl group contributes to improved selectivity profiles compared to simpler aromatic isocyanates.

Significant progress has been made in optimizing synthetic routes for 2649084-92-2. A recent patent application (WO202318712) describes a safer, high-yield preparation method using continuous flow chemistry, addressing previous challenges with exothermic hazards in batch processes. The improved synthesis achieves >95% purity with reduced dimerization side products, making the compound more accessible for medicinal chemistry programs.

Structural-activity relationship (SAR) studies incorporating this scaffold have shown promising results in antibiotic development. Researchers at ETH Zürich reported derivatives with potent activity against Gram-positive pathogens, including MRSA (MIC values ≤1 μg/mL). The nitro group's position appears critical for bacterial membrane penetration, while the isocyanate warhead covalently modifies essential bacterial enzymes.

Emerging applications in chemical biology include its use as a versatile linker for protein conjugation. The compound's dual functionality allows simultaneous attachment to amine-containing biomolecules through isocyanate reactivity and subsequent click chemistry modifications via nitro group reduction to an amine. This has enabled novel approaches in antibody-drug conjugate (ADC) development and proteomics studies.

Safety and handling considerations remain important for this compound. Recent toxicological assessments confirm it as a potent respiratory sensitizer (EC3 value 0.1% in murine local lymph node assays), requiring strict engineering controls during handling. However, its reactivity profile makes it particularly valuable for targeted covalent drug discovery when proper precautions are observed.

Future research directions focus on expanding the compound's utility in fragment-based drug discovery and as a core structure for developing new covalent warheads with tunable reactivity. Several pharmaceutical companies have included derivatives in their preclinical pipelines for oncology and anti-infective indications, with lead optimization studies expected to report results in 2024.

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